molecular formula C15H21N5O6 B12294339 N2-iso-Butyroyl-3'-O-methylguanosine

N2-iso-Butyroyl-3'-O-methylguanosine

Cat. No.: B12294339
M. Wt: 367.36 g/mol
InChI Key: IRWJGQLMLJBUSH-UHFFFAOYSA-N
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Description

N2-iso-Butyroyl-3’-O-methylguanosine is a nucleoside derivative, specifically a 3’-modified nucleoside. It is known for its significant role in various biochemical and pharmaceutical applications. The compound has a molecular formula of C15H21N5O6 and a molecular weight of 367.36 g/mol .

Properties

Molecular Formula

C15H21N5O6

Molecular Weight

367.36 g/mol

IUPAC Name

N-[9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-9(22)10(25-3)7(4-21)26-14/h5-10,14,21-22H,4H2,1-3H3,(H,18,19,23,24)

InChI Key

IRWJGQLMLJBUSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-iso-Butyroyl-3’-O-methylguanosine typically involves the modification of guanosine. The process includes the protection of hydroxyl groups, selective methylation, and subsequent deprotection steps. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for N2-iso-Butyroyl-3’-O-methylguanosine are similar to laboratory synthesis but on a larger scale. These methods involve optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions

N2-iso-Butyroyl-3’-O-methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted nucleosides .

Scientific Research Applications

N2-iso-Butyroyl-3’-O-methylguanosine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

N2-iso-Butyroyl-3’-O-methylguanosine exerts its effects through the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which produce antiviral effects. The compound’s immunostimulatory activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-iso-Butyroyl-3’-O-methylguanosine stands out due to its specific modifications at the 3’ position, which enhance its stability and functionality in various biochemical applications. Its ability to activate TLR7 and induce type I interferons makes it particularly valuable in antiviral research .

Biological Activity

N2-iso-Butyroyl-3'-O-methylguanosine (N2-iB-3'-OMeG) is a guanosine analog that has garnered attention due to its potential biological activities, particularly in the fields of immunology and virology. This article explores its synthesis, biological activity, and implications in therapeutic applications, supported by relevant research findings.

Synthesis of this compound

The synthesis of N2-iB-3'-OMeG involves several key steps:

  • Starting Material : The synthesis begins with 7-methylguanosine.
  • Modification : The N2 position is modified with an iso-butyryl group, followed by the addition of a 3'-O-methyl group.
  • Coupling Reactions : The final product is obtained through coupling reactions that link nucleotide subunits, typically using phosphoramidite chemistry in acetonitrile as a solvent with appropriate activators .

N2-iB-3'-OMeG exhibits several mechanisms of action:

  • Immunostimulatory Activity : It has been shown to stimulate the immune response by inducing type I interferons, which play a crucial role in antiviral defense mechanisms .
  • Inhibition of Protein Biosynthesis : Certain derivatives of N2-iB-3'-OMeG have demonstrated strong inhibition of protein synthesis, making them potential candidates for therapeutic applications against viral infections .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
ImmunostimulationInduces type I interferons; enhances antiviral response
Inhibition of Protein SynthesisStrong inhibitors of protein biosynthesis; IC50 values reported
Antiviral EffectsPotential use in mRNA-based vaccines and therapies

Case Study: Antiviral Potential

In a study examining the antiviral properties of guanosine analogs, N2-iB-3'-OMeG was tested for its efficacy against various viral pathogens. The results indicated that this compound significantly inhibited viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections such as COVID-19 .

Research Findings

Recent research has highlighted the following findings regarding N2-iB-3'-OMeG:

  • Enhanced mRNA Stability : Modifications at the N2 position improve the stability and translational efficiency of mRNA constructs, which is crucial for developing effective mRNA vaccines .
  • Efficacy Against Specific Viruses : In vitro studies have shown that N2-iB-3'-OMeG can inhibit the replication of certain viruses, indicating its potential role in antiviral therapies .

Q & A

Basic Research Questions

Q. How is N2-iso-Butyroyl-3'-O-methylguanosine synthesized, and what protective groups are critical for its stability during synthesis?

  • Methodological Answer : The synthesis involves sequential protective group strategies. For example, the 5'-hydroxyl group is protected with 4,4′-dimethoxytrityl (DMT) to prevent undesired reactions, while the 3'-hydroxyl is methylated to confer nuclease resistance. The exocyclic amine (N2) is protected with an isobutyroyl group to enhance solubility and stability during phosphoramidite-based solid-phase synthesis. Key steps include coupling with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions (dichloromethane, N,N-diisopropylethylamine) .

Q. What analytical techniques are recommended for identifying and quantifying this compound in RNA samples?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with FAB+ ionization is critical for molecular weight validation (e.g., observed [M+Na⁺] at m/z 708.2495 vs. calculated 708.2462) . For quantification in RNA, RNase H cleavage combined with gel electrophoresis or LC-MS/MS can isolate and detect 3'-O-methyl modifications, which resist enzymatic degradation .

Q. How does the 3'-O-methyl modification influence the compound’s resistance to nucleases?

  • Methodological Answer : The 3'-O-methyl group sterically hinders ribonuclease activity, as demonstrated in studies on 2'-O-methylguanosine (Gm), which shows enhanced stability in rRNA and tRNA. Comparative assays using RNase T1 (specific to unmodified guanosine) and nuclease-treated RNA can validate this resistance .

Advanced Research Questions

Q. What mechanistic insights explain the immunostimulatory activity of this compound in antiviral models?

  • Methodological Answer : The N2-isobutyroyl group may mimic pathogen-associated molecular patterns (PAMPs), activating Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs). In vivo studies in murine models can assess cytokine induction (e.g., IFN-α/β via ELISA) and viral load reduction. Contrast with unmodified guanosine analogs to isolate the contribution of the isobutyroyl group .

Q. How can researchers resolve contradictions in reported bioactivities of this compound across different RNA contexts?

  • Methodological Answer : Context-dependent effects may arise from RNA secondary structures or modification density. Use toehold probes or SHAPE-MaP (selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling) to map modification sites. Compare activity in rRNA (highly structured) vs. mRNA (linear) to assess structural influences .

Q. What strategies optimize the incorporation of this compound into synthetic mRNA for therapeutic applications?

  • Methodological Answer : Incorporate the modified nucleoside during in vitro transcription (IVT) using T7 RNA polymerase. Optimize reaction conditions (e.g., Mg²⁺ concentration, NTP ratios) to balance yield and fidelity. Validate incorporation efficiency via LC-MS or deep sequencing after reverse transcription with engineered enzymes (e.g., thermostable reverse transcriptases tolerant of 3'-O-methyl groups) .

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